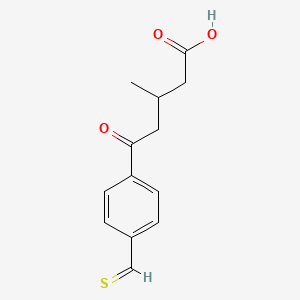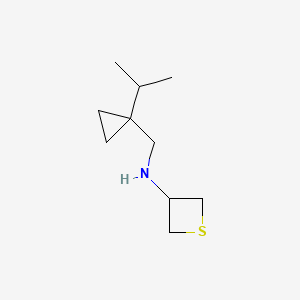
N-(3-Fluorophenyl)-N-methyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Fluorophenyl)-N-methyl-L-alanine is an organic compound that features a fluorine atom attached to a phenyl ring, which is further connected to an alanine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . This reaction is known for its efficiency in forming carbon-carbon bonds, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of N-(3-Fluorophenyl)-N-methyl-L-alanine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of potassium trifluoroborates as reagents can offer advantages such as moisture and air stability, which are beneficial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Fluorophenyl)-N-methyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-(3-Fluorophenyl)-N-methyl-L-alanine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and protein modifications.
Industry: It can be employed in the production of advanced materials and chemical intermediates
Mécanisme D'action
The mechanism of action of N-(3-Fluorophenyl)-N-methyl-L-alanine involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s ability to cross biological membranes and interact with enzymes or receptors. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound also features a fluorine atom on the phenyl ring and has been studied for its antibacterial properties.
N-(3-Fluorophenyl)-N’-(2-thiazolyl)urea: Known for its herbicidal activity and cytokinin-like properties.
Uniqueness
N-(3-Fluorophenyl)-N-methyl-L-alanine is unique due to its specific structural configuration, which combines the fluorine-substituted phenyl ring with an alanine derivative. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
(2S)-2-(3-fluoro-N-methylanilino)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-7(10(13)14)12(2)9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,13,14)/t7-/m0/s1 |
Clé InChI |
ZPQJWPNZLQQXIX-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)N(C)C1=CC(=CC=C1)F |
SMILES canonique |
CC(C(=O)O)N(C)C1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


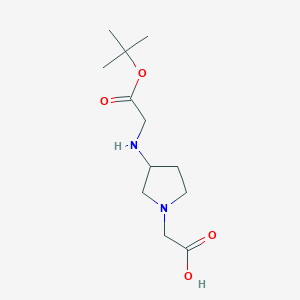
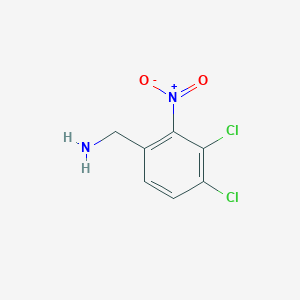
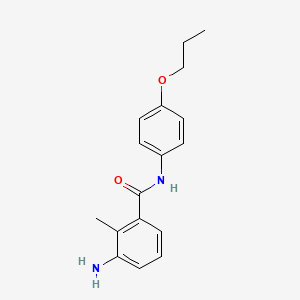
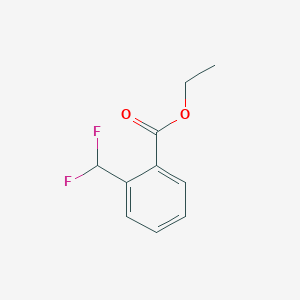


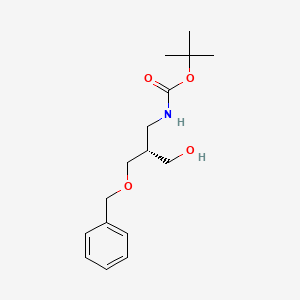
![5-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12991413.png)
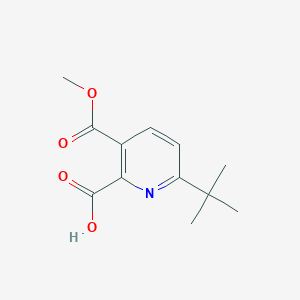
![(1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12991431.png)

![(S)-N-(1-(3-(5-(ethylamino)-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide](/img/structure/B12991439.png)
